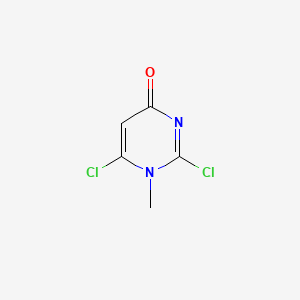
2,6-Dichloro-1-Methylpyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-1-Methylpyrimidin-4(1H)-one is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are essential in various biological processes. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, a methyl group at position 1, and a keto group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-1-Methylpyrimidin-4(1H)-one typically involves the chlorination of 1-Methylpyrimidin-4(1H)-one. The reaction can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-1-Methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: 2,6-Diamino-1-Methylpyrimidin-4(1H)-one.
Reduction: 2,6-Dichloro-1-Methylpyrimidin-4(1H)-ol.
Oxidation: 2,6-Dichloro-1-Carboxypyrimidin-4(1H)-one.
Scientific Research Applications
2,6-Dichloro-1-Methylpyrimidin-4(1H)-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-1-Methylpyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms and the keto group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-1-Methylpyrimidin-6(1H)-one
- 2,6-Dichloro-1-Ethylpyrimidin-4(1H)-one
- 2,6-Dichloro-1-Methylpyrimidin-4(1H)-ol
Uniqueness
2,6-Dichloro-1-Methylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions. The presence of chlorine atoms at positions 2 and 6 makes it distinct from other pyrimidine derivatives.
Properties
Molecular Formula |
C5H4Cl2N2O |
|---|---|
Molecular Weight |
179.00 g/mol |
IUPAC Name |
2,6-dichloro-1-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-3(6)2-4(10)8-5(9)7/h2H,1H3 |
InChI Key |
IKSBBKGCOWLUIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


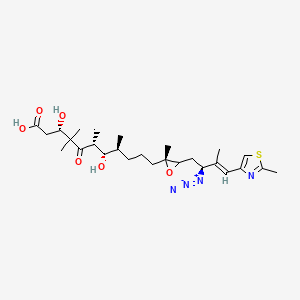
![1,1'-Sulfonylbis[2-(methylthio)ethane]-d6](/img/structure/B13848046.png)

![(S)-6,8-Dichloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1Hbenzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13848053.png)


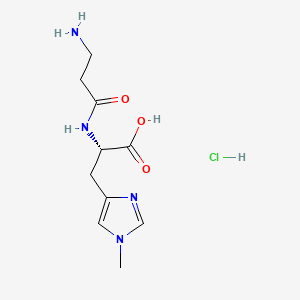
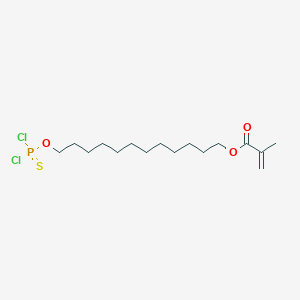

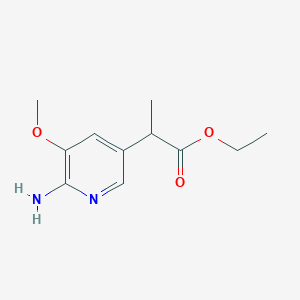
![N-cyclohexylcyclohexanamine;[dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13848121.png)
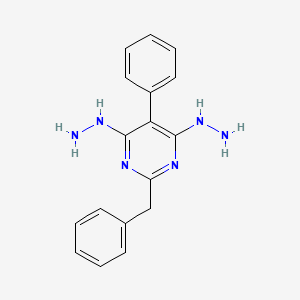
![6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir](/img/structure/B13848138.png)
![2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid](/img/structure/B13848140.png)
